![molecular formula C8H14O B091662 3-Methylhept-1-yn-3-ol CAS No. 17356-17-1](/img/structure/B91662.png)
3-Methylhept-1-yn-3-ol
Overview
Description
“3-Methylhept-1-yn-3-ol” is a chemical compound with the molecular formula C8H14O . It has an average mass of 126.196 Da and a monoisotopic mass of 126.104462 Da .
Synthesis Analysis
The synthesis of “3-Methylhept-1-yn-3-ol” involves several steps. For instance, it reacts with ruthenium vinyl carbene to form a ten-membered η 2 -olefin coordinated ruthenacycle . The efficiency of different palladium catalysts for the hydrogenation of 3-methyl-1-penten-4-yn-3-ol under continuous-flow liquid-phase conditions has been evaluated .
Molecular Structure Analysis
The molecule contains a total of 22 bond(s); 8 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 triple bond(s), 1 hydroxyl group(s) and 1 tertiary alcohol(s) .
Chemical Reactions Analysis
The synthetic potential of a Claisen followed by a Cope rearrangement is illustrated by the reactions of 3-methylhept-6-en-1-yn-3-ol . This propargylic alcohol condenses with methyl isopropenyl ether with Claisen rearrangement to give 6-methyldeca-4,5,9-trien-2-one .
Physical And Chemical Properties Analysis
“3-Methylhept-1-yn-3-ol” has a density of 0.9±0.1 g/cm3, a boiling point of 153.4±8.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 45.4±6.0 kJ/mol and a flash point of 47.5±8.2 °C . Its index of refraction is 1.454 .
Scientific Research Applications
Cyclization Reactions
One specific application of 3-Methylhept-1-yn-3-ol is in cyclization reactions . For example, it has been used in the synthesis of bicyclo[3.3.0]octenes by intramolecular cyclization of the dicobalt hexacarbonyl complexes of 1,6-enynes .
Chromatographic Adsorbents
Another application is in the preparation of chromatographic adsorbents . These are materials used in chromatography, a technique for separating the components of a mixture. The cyclization of 3-methylhept-6-en-1-yn-3-ol dicobalt hexacarbonyl complex and its derivatives on the surfaces of chromatographic adsorbents has been described .
Synthesis of 3-Oxabicyclo[3.3.0]octenes
The cyclization of the dicobalt hexacarbonyl complex of 3-methylhept-6-en-1-yn-3-ol allyl ether under certain conditions gives exclusively 3-oxabicyclo[3.3.0]octenes . This shows that this pathway is preferred over the competitive formation of carbobicyclo[3.3.0]octenes .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound can form complexes with certain transition metals like dicobalt .
Mode of Action
The mode of action of 3-Methylhept-1-yn-3-ol involves its interaction with dicobalt hexacarbonyl. This interaction leads to the formation of a complex that can undergo intramolecular cyclization . This cyclization process is a key step in the compound’s mode of action .
Biochemical Pathways
The cyclization of the dicobalt hexacarbonyl complex of 3-Methylhept-1-yn-3-ol results in the formation of 3-oxabicyclo[3.3.0]octenes . This pathway is preferred over the competitive formation of carbobicyclo[3.3.0]octenes
Pharmacokinetics
For instance, the Log Kow (Octanol-Water Partition Coefficient) is estimated to be 1.79 , which can influence the compound’s bioavailability and distribution in the body.
Result of Action
The cyclization of the dicobalt hexacarbonyl complex of 3-Methylhept-1-yn-3-ol leads to the formation of 3-oxabicyclo[3.3.0]octenes . This suggests that the compound may play a role in the synthesis of bicyclic structures, which are common in many natural products and pharmaceuticals .
Action Environment
The action of 3-Methylhept-1-yn-3-ol can be influenced by various environmental factors. For example, the cyclization process is performed on the surfaces of chromatographic adsorbents . .
properties
IUPAC Name |
3-methylhept-1-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h2,9H,4,6-7H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKXRZKMAVADSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398181 | |
Record name | 3-methylhept-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylhept-1-yn-3-ol | |
CAS RN |
17356-17-1 | |
Record name | 3-methylhept-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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